Lipophilicity Advantage Over Deacetylated Analog
The acetyl protecting groups increase lipophilicity by approximately 1.75 log units compared to the deacetylated analog 2,6-dichloropurine riboside [1]. This quantitative shift in partition coefficient directly impacts membrane permeability and cellular uptake, a critical parameter for prodrug strategies and in vitro assays .
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | 2,6-Dichloropurine riboside, logP = -0.2554 |
| Quantified Difference | Δ ~1.75 log units |
| Conditions | Computed descriptors (PubChem XLogP3-AA; Molbase calculated logP) |
Why This Matters
Higher lipophilicity favors passive membrane diffusion and can improve intracellular accumulation of nucleoside analog prodrugs.
- [1] PubChem. 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine. XLogP3-AA = 1.5. Molbase. 2,6-Dichloropurine riboside, logP = -0.2554. View Source
